molecular formula C6H9ClN2O2S B2415805 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1881288-75-0

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B2415805
CAS No.: 1881288-75-0
M. Wt: 208.66
InChI Key: WPVSVYYNMIJKBD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride: is a heterocyclic organic compound that contains a thiazole ring. . The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminoethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The final step typically involves the conversion of the free base to its hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of both an aminoethyl group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity .

Properties

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-2-4(11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVSVYYNMIJKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-75-0
Record name 2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
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